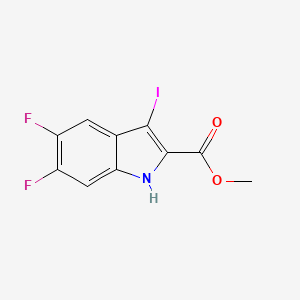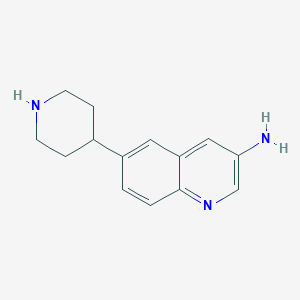![molecular formula C13H21N3O2 B14907041 tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14907041.png)
tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
The synthesis of tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is then functionalized to introduce the cyanomethyl and tert-butyl ester groups. The reaction conditions often involve the use of strong bases and specific catalysts to ensure the correct stereochemistry of the final product .
Análisis De Reacciones Químicas
tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide
Aplicaciones Científicas De Investigación
tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its bicyclic structure.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity, enhancing binding affinity .
Comparación Con Compuestos Similares
tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups, which can significantly affect their chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H21N3O2 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
tert-butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-12(2,3)18-11(17)16-10-4-5-13(16,6-7-14)9-15-8-10/h10,15H,4-6,8-9H2,1-3H3 |
Clave InChI |
BBFMXVHHYCPKLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1(CNC2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



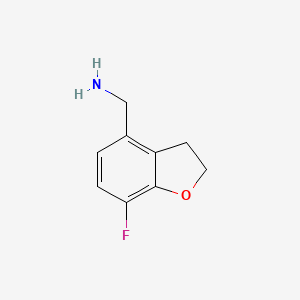
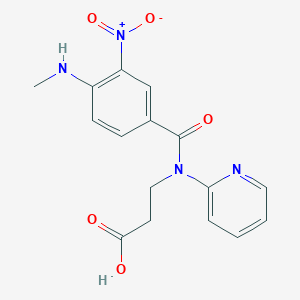
![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)

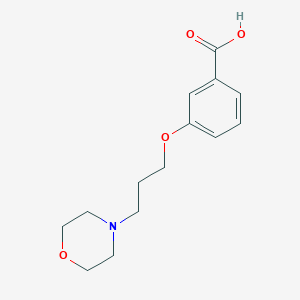

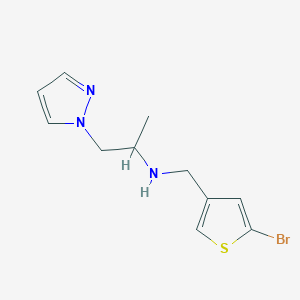
![2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)
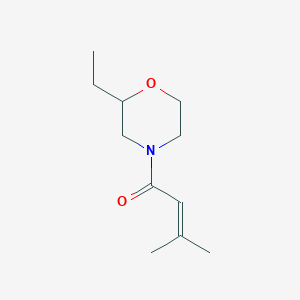
![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)
